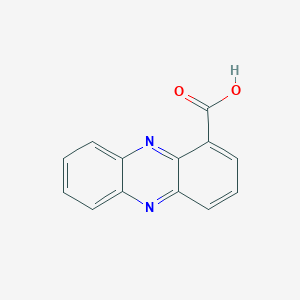

Phenazine-1-carboxylic acid

Descripción general

Descripción

Phenazine-1-carboxylic acid is a naturally occurring compound found in microbial metabolites of Pseudomonads and Streptomycetes. It exhibits potent inhibitory activities against plant pathogens and has notable medical antibacterial and antitumor effects . This compound is also known for its role in promoting bacterial biofilm development via ferrous iron acquisition .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phenazine-1-carboxylic acid can be synthesized through various methods. One common approach involves the Jourdan-Ullmann coupling reaction, where 2-bromo-3-nitrobenzoic acid reacts with aniline, followed by reduction and cyclization under alkaline conditions using sodium borohydride . Another method includes the Wohl–Aue method, Beirut method, and oxidative cyclization of 1,2-diaminobenzene .

Industrial Production Methods: Industrial production of this compound often involves the use of genetically engineered strains of Pseudomonas chlororaphis. By manipulating specific genes and optimizing fermentation conditions, high yields of this compound can be achieved .

Análisis De Reacciones Químicas

Types of Reactions: Phenazine-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be converted into different phenazine derivatives through enzymatic modifications .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride is commonly used for the reduction of this compound.

Substitution: Various nucleophiles can be used to substitute functional groups on the phenazine ring.

Major Products: The major products formed from these reactions include 2-hydroxyphenazine, phenazine-1-carboxamide, and 1-hydroxyphenazine .

Aplicaciones Científicas De Investigación

Agricultural Applications

Biopesticide Development

PCA has been recognized for its role as a biopesticide. It has demonstrated significant antifungal and antibacterial activities against various phytopathogens. Studies indicate that PCA can inhibit the growth of pathogens such as Vibrio anguillarum, Acidovorax citrulli, and Phytophthora nicotianae by disrupting their cellular integrity through reactive oxygen species generation . The compound has been registered in China under the name "Shenzimycin" due to its efficacy in controlling crop diseases .

Induction of Plant Resistance

Research has shown that PCA can enhance the resistance of plants to various diseases. For example, PCA produced by endophytic bacteria isolated from rice seeds was found to promote beneficial traits in plants, enhancing their growth and disease resistance . This induction of systemic resistance is crucial for sustainable agricultural practices, reducing the need for chemical pesticides.

Medical Applications

Antimicrobial Properties

PCA exhibits strong antimicrobial activity against various bacterial strains, including those resistant to conventional antibiotics. A study highlighted that PCA could induce the expression of the Tet38 efflux pump in Staphylococcus aureus, enhancing its resistance to tetracycline . This mechanism suggests potential applications in managing antibiotic resistance.

Anticancer Activity

Phenazine derivatives, including PCA, have been studied for their potential anticancer properties. They have shown the ability to induce programmed cell death in certain cancer cell lines, making them candidates for further research in cancer therapeutics . The ability of PCA to generate reactive oxygen species may contribute to its cytotoxic effects against cancer cells.

Microbial Ecology

Role in Soil Health

PCA produced by soil bacteria contributes to soil health by suppressing soil-borne pathogens. The use of microbial inoculants containing PCA-producing strains can enhance soil fertility and crop productivity while promoting a balanced microbial ecosystem . This application is vital for sustainable agricultural productivity.

Summary Table of Applications

Case Studies

Case Study 1: Marine Pseudomonas spp.

A study isolated a marine strain of Pseudomonas aeruginosa that produced PCA, demonstrating its antagonistic activity against aquaculture pathogens. The treatment with PCA led to significant protective effects on zebrafish infected with Vibrio anguillarum, highlighting its potential use in aquaculture settings .

Case Study 2: Endophyte-Plant Interaction

Research on endophytic bacteria from rice revealed that PCA production was linked to enhanced plant growth and resistance traits. This study underscores the importance of microbial interactions in promoting plant health and productivity, showcasing PCA's role as a natural growth promoter .

Mecanismo De Acción

Phenazine-1-carboxylic acid exerts its effects through multiple mechanisms:

Antibacterial Activity: It disrupts bacterial cell membranes and generates reactive oxygen species, leading to cell death.

Antitumor Activity: The compound induces apoptosis in cancer cells through oxidative stress and mitochondrial dysfunction.

Biofilm Formation: It facilitates biofilm development by reducing ferric iron to ferrous iron, enhancing iron bioavailability for bacterial growth.

Comparación Con Compuestos Similares

Phenazine-1-carboxylic acid is unique among phenazine derivatives due to its specific biological activities and applications. Similar compounds include:

Pyocyanin: Another phenazine derivative with antimicrobial properties but operates through different pathways.

Phenazine-1-carboxamide: A derivative with similar antibacterial activities but different chemical properties.

2-Hydroxyphenazine: Known for its role in bacterial metabolism and biofilm formation.

This compound stands out due to its broad spectrum of applications in agriculture, medicine, and industrial processes, making it a valuable compound for scientific research and practical applications.

Actividad Biológica

Phenazine-1-carboxylic acid (PCA), a significant phenazine derivative, exhibits a diverse range of biological activities, particularly in the fields of microbiology and agriculture. This article reviews the biological activity of PCA, focusing on its antimicrobial properties, mechanisms of action, and potential applications in disease management.

Overview of this compound

PCA is produced by various bacterial species, notably Pseudomonas aeruginosa, and is recognized for its role as a metabolic precursor for other phenazine compounds. Its structure features a phenazine core with a carboxylic acid functional group, which enhances its solubility and biological activity.

Antibacterial Properties

PCA exhibits broad-spectrum antibacterial activity against various pathogens. Key findings include:

- Inhibition of Vibrio anguillarum : PCA produced by marine Pseudomonas aeruginosa strain PA31x demonstrated significant inhibitory effects against Vibrio anguillarum, a major pathogen in aquaculture. Electron microscopy revealed that PCA caused complete lysis of bacterial cells, indicating its potent antibacterial action .

- Resistance Induction : A study highlighted that PCA induces the expression of the Tet38 efflux pump in Staphylococcus aureus, suggesting that PCA may also play a role in enhancing antibiotic resistance mechanisms .

Antifungal Properties

PCA has been shown to inhibit fungal pathogens effectively:

- Against Botrytis cinerea : Research established that PCA inhibited mycelial growth with a minimum inhibitory concentration (MIC) of 25 µg/mL. Microscopic analysis indicated a reduction in exopolysaccharide production, which is critical for fungal virulence .

- Agricultural Pathogens : PCA also exhibited antifungal activity against agricultural pathogens such as Phytophthora nicotianae and Acidovorax citrulli, making it a promising candidate for crop protection .

The mechanisms underlying the biological activity of PCA are complex and multifaceted:

- Reactive Oxygen Species (ROS) Generation : PCA treatment leads to the generation of ROS, which is associated with microbial cell death. This oxidative stress is a critical factor in its antibacterial and antifungal activities .

- Gene Regulation : The production of PCA is regulated by specific gene clusters (phz1 and phz2) within the bacterial genome. These clusters are essential for the biosynthesis of phenazines and their derivatives .

Case Studies and Research Findings

Several studies have elucidated the biological activities of PCA through experimental approaches:

| Study | Organism | Findings |

|---|---|---|

| Lee et al. (2003) | Pseudomonas aeruginosa | Confirmed broad-spectrum antifungal and antibacterial activities; induction of programmed cell death in cancer cell lines. |

| Kumar et al. (2005) | Various pathogens | Demonstrated PCA's efficacy against multiple bacterial strains, highlighting its potential as an antimicrobial agent. |

| Morales et al. (2010) | Agricultural pathogens | Showed significant inhibition of plant pathogens, supporting its use in agricultural applications. |

Applications in Agriculture and Medicine

Given its potent antimicrobial properties, PCA has potential applications in both agriculture and medicine:

- Agricultural Use : PCA can be utilized as a biopesticide to control crop diseases caused by fungal and bacterial pathogens, reducing reliance on synthetic chemicals .

- Medical Applications : The ability of PCA to induce cell death in cancer cells suggests possible therapeutic applications in oncology, warranting further investigation into its efficacy as an anticancer agent .

Propiedades

IUPAC Name |

phenazine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c16-13(17)8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCSKOVQDXEQHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1144-02-1 (hydrochloride salt) | |

| Record name | 1-Phenazinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002538683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30180026 | |

| Record name | 1-Phenazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2538-68-3 | |

| Record name | 1-Phenazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2538-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenazinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002538683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenazinecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenazine-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.